5-(2-Fluorophenyl)-4-methylpyridin-2-amine
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Overview
Description
5-(2-Fluorophenyl)-4-methylpyridin-2-amine: is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-4-methylpyridin-2-amine typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Hydrogenation: The starting material is subjected to hydrogenation in the presence of a palladium-carbon catalyst and an alkali in a suitable solvent to produce 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Further Hydrogenation: The intermediate is further hydrogenated using Raney nickel as a catalyst to yield 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maintaining high yields, purity, and cost-effectiveness. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying cellular processes.
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 2-(2-Fluorophenyl)-2-oxoethylpropanedinitrile
- 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
Uniqueness: 5-(2-Fluorophenyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-(2-fluorophenyl)-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-6-12(14)15-7-10(8)9-4-2-3-5-11(9)13/h2-7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFRBNTQUCJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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